molecular formula C9H15N3O2S B13558441 5-((Isopropylamino)methyl)pyridine-2-sulfonamide

5-((Isopropylamino)methyl)pyridine-2-sulfonamide

Cat. No.: B13558441
M. Wt: 229.30 g/mol
InChI Key: SMMSJJLEUAORBW-UHFFFAOYSA-N
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Description

5-((Isopropylamino)methyl)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.3 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an isopropylamino group and a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Isopropylamino)methyl)pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-((Isopropylamino)methyl)pyridine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((Isopropylamino)methyl)pyridine-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-((Isopropylamino)methyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Isopropylamino)methyl)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

5-[(propan-2-ylamino)methyl]pyridine-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-7(2)11-5-8-3-4-9(12-6-8)15(10,13)14/h3-4,6-7,11H,5H2,1-2H3,(H2,10,13,14)

InChI Key

SMMSJJLEUAORBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CN=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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